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Compound of Interest

4-Bromo-3-methoxypyridine
Compound Name:
hydrochloride

Cat. No. B577676

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-
methoxypyridine hydrochloride (CAS No. 1209335-53-4), a key intermediate in
pharmaceutical and agrochemical research. Due to the limited availability of a complete public
dataset for the hydrochloride salt, this guide synthesizes data from the free base, 4-Bromo-3-
methoxypyridine, with established principles of spectroscopic shifts upon protonation. This
approach offers a robust, predictive, and scientifically grounded characterization for
researchers in the field.

Molecular Structure and Spectroscopic Overview

4-Bromo-3-methoxypyridine hydrochloride is a substituted pyridine derivative. The core
structure consists of a pyridine ring substituted with a bromine atom at the 4-position and a
methoxy group at the 3-position. The hydrochloride salt form results from the protonation of the
basic nitrogen atom of the pyridine ring. This protonation significantly influences the electronic
environment of the molecule, leading to predictable changes in its spectroscopic signatures,
particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Caption: Molecular structure of 4-Bromo-3-methoxypyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
protonation of the pyridine nitrogen in 4-Bromo-3-methoxypyridine hydrochloride causes a
downfield shift of the signals of the ring protons due to the increased electron-withdrawing
effect of the positively charged nitrogen.

'H NMR Spectroscopy

The predicted *H NMR spectrum of 4-Bromo-3-methoxypyridine hydrochloride in a solvent
like DMSO-de would show three aromatic protons and one methoxy group. The proton on the
nitrogen would also be visible, often as a broad singlet.

Predicted Chemical o Coupling Constant
Protons . Multiplicity .
Shift (ppm) (J) in Hz
H-N ~14.0-15.0 brs
H-2 ~8.5-8.7 d ~5-6
H-6 ~8.3-8.5 d ~5-6
H-5 ~7.6-7.8 t ~5-6
OCHs ~4.0-4.2 S

Note: These are predicted values based on data for related pyridine compounds and the known
effects of protonation. Actual values may vary depending on the solvent and concentration.

The downfield shift of the aromatic protons upon protonation is a well-documented
phenomenon.[1][2] The electron-withdrawing nature of the pyridinium ion deshields the ring
protons, causing them to resonate at a lower field compared to the free base.

3C NMR Spectroscopy

Similar to the *H NMR, the 13C NMR spectrum of the hydrochloride salt will show downfield
shifts for the carbon atoms of the pyridine ring compared to the free base.
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Carbon Predicted Chemical Shift (ppm)
C-4 ~145 - 148

C-2 ~142 - 145

C-6 ~140 - 143

C-3 ~155 - 158

C-5 ~110-113

OCHs ~56 - 59

Note: These are predicted values. The assignment is based on the expected electronic effects
of the substituents and protonation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 4-Bromo-3-methoxypyridine hydrochloride will exhibit characteristic bands for
the aromatic ring, the C-O bond of the methoxy group, and, notably, the N-H bond of the
pyridinium ion.

Wavenumber (cm~?) Vibration

~3200 - 2800 N-H stretch (pyridinium ion)
~3100 - 3000 Aromatic C-H stretch

~1630 - 1580 C=C and C=N ring stretching
~1250 - 1200 Aryl-O stretch (asymmetric)
~1050 - 1000 Aryl-O stretch (symmetric)
~800 - 700 C-Br stretch

The broad absorption in the 3200-2800 cm~1 region is a hallmark of the N-H stretch in a
pyridinium salt and is a key diagnostic feature.[3][4] The fingerprint region will contain a
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complex pattern of bands corresponding to various bending and stretching vibrations of the
substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments. For 4-Bromo-3-methoxypyridine hydrochloride, the mass spectrum is typically
acquired for the free base, as the hydrochloride salt will dissociate in the mass spectrometer.
The spectrum will show the molecular ion peak of the free base. A key feature will be the
isotopic pattern of bromine (7°Br and 8!Br are present in a nearly 1:1 ratio), resulting in two
molecular ion peaks (M+ and M+2) of almost equal intensity.

Molecular lon:
e m/z for CeHs’°BrNO: 186.96

e m/z for CeHe%:BrNO: 188.96

Fragmentation Pattern

The fragmentation of 4-Bromo-3-methoxypyridine is expected to proceed through several
pathways, including the loss of a methyl radical from the methoxy group, loss of CO, and

l [M-CH3]+
y m/z 172/174
[M]+. -CO [M-CO]+.
m/z 187/189 %Am/z 159/161
[M-Br]+
m/z 108

Click to download full resolution via product page

cleavage of the bromine atom.

Caption: Predicted mass spectrometry fragmentation pathway for 4-Bromo-3-methoxypyridine.
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Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described in this guide.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Bromo-3-methoxypyridine hydrochloride in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de, D20).

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-
to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer
using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due
to the lower natural abundance of 13C.

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an
Attenuated Total Reflectance (ATR) accessory.

o Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI).

e Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated
molecular ion of the free base.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Bromo-3-methoxypyridine hydrochloride. By combining data from the free base with
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established principles of spectroscopic theory, researchers can confidently identify and
characterize this important chemical intermediate. The provided protocols offer a starting point
for obtaining high-quality experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-3-methoxypyridine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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